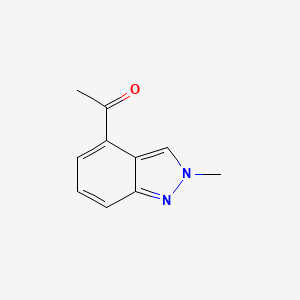

4-Acetyl-2-methyl-2H-indazole

Descripción general

Descripción

4-Acetyl-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and tissue remodeling .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its adme properties and thus its bioavailability .

Result of Action

Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific functional groups present on the indazole molecule .

Cellular Effects

Indazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can interact with various enzymes and cofactors, and they may influence metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives can interact with various transporters or binding proteins, which can influence their localization or accumulation .

Subcellular Localization

Indazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Actividad Biológica

4-Acetyl-2-methyl-2H-indazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.2 g/mol

This compound belongs to the indazole family, which is known for its ability to interact with various biological targets, including kinases and inflammatory mediators.

Target Interactions

This compound has been identified as a modulator of several key enzymes and signaling pathways:

- Kinase Inhibition : It has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in cell cycle regulation. This inhibition suggests potential applications in cancer treatment, particularly for malignancies such as breast and lung cancer .

- Inflammatory Mediators : The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), indicating its role in reducing inflammation.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : It modulates cell signaling pathways involved in cellular metabolism and gene expression, impacting processes such as apoptosis and proliferation.

- Metabolic Interactions : this compound interacts with various metabolic enzymes, potentially altering metabolic flux and energy balance within cells.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anti-inflammatory : Demonstrated through the inhibition of inflammatory mediators.

- Anticancer : Its ability to inhibit CDKs positions it as a candidate for cancer therapy.

- Antimicrobial : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy.

Case Studies

Recent pharmacological studies have highlighted the compound's potential:

- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by inhibiting CDK activity. The results indicated a dose-dependent relationship between the compound's administration and tumor size reduction .

- Inflammation Models : In animal models of arthritis, treatment with this compound led to decreased levels of inflammatory markers, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Property | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Moderate |

| Metabolism | Primarily hepatic |

| Elimination Half-life | Approximately 6 hours |

The compound exhibits moderate bioavailability, which may influence dosing strategies in clinical settings.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

One of the primary applications of 4-acetyl-2-methyl-2H-indazole derivatives is their role as selective inhibitors of cyclin-dependent kinases (CDK), specifically CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, and their overactivity is often associated with cancer progression.

- Mechanism of Action : The compound exhibits its anticancer properties by inhibiting the proliferation of cancer cells through the modulation of CDK activity. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in various cancers, including breast and prostate cancers .

- Case Studies : Research indicates that derivatives of this compound have shown promising results in preclinical models. For instance, a study demonstrated that specific indazole derivatives significantly inhibited the growth of cancer cell lines, highlighting their potential as lead compounds for drug development .

Antiprotozoal Activity

This compound has also been investigated for its antiprotozoal properties, particularly against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.

- Biological Assays : In vitro studies have revealed that certain derivatives possess strong antiprotozoal activity. For example, modifications to the 2-phenyl ring significantly enhance activity against these protozoa, with some compounds achieving IC50 values below 0.050 µM .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that electron-withdrawing groups at specific positions on the indazole scaffold enhance biological activity. This information is crucial for designing more effective antiprotozoal agents .

Antibacterial Properties

The antibacterial potential of this compound derivatives has been explored against various bacterial strains.

- Inhibition Studies : Research has shown that certain indazole derivatives exhibit notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The highest activity was observed in specific scaffolds that demonstrated significant zones of inhibition compared to standard antibiotics like penicillin .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-methylindazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZXIWWAVDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=NN(C=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292073 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-27-9 | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-2H-indazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.